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Compound of Interest

Compound Name: BHA536

Cat. No.: B15620961

A comprehensive search of scientific databases and literature has revealed no specific
molecule designated as BHA536. This suggests that "BHA536" may be an internal project
code, a novel compound not yet disclosed in public literature, or a potential typographical error.
However, the search yielded information on two distinct compounds that bear some
resemblance to the query: Butylated Hydroxyanisole (BHA) and SQ22,536, an adenylate
cyclase inhibitor. This report summarizes the available findings on these two molecules, which
may be of interest to researchers in the field of drug discovery and development.

Butylated Hydroxyanisole (BHA): A Phenolic
Antioxidant with Diverse Biological Activities

Butylated Hydroxyanisole (BHA) is a widely used antioxidant in food, cosmetics, and
pharmaceuticals. Beyond its role as a preservative, research has uncovered several of its
biological effects.

Mechanism of Action

Recent studies have indicated that BHA's mechanism of action extends beyond its antioxidant
properties. One key finding is its role as a direct inhibitor of Receptor-Interacting Protein Kinase
1 (RIPK1), which allows it to prevent cytotoxicity induced by Tumor Necrosis Factor (TNF)[1].
Additionally, BHA has been shown to protect against the loss of 11 beta-hydroxylase
(cytochrome P-45011 beta) activity in cultured bovine adrenocortical cells, a process that can
be induced by certain steroids[2].
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SQ22,536: An Adenylate Cyclase Inhibitor with Off-
Target Effects

SQ22,536, chemically known as 9-(tetrahydrofuryl)-adenine, is a well-documented inhibitor of
adenylate cyclase (AC), a critical enzyme in the cyclic AMP (CAMP) signaling pathway.

Mechanism of Action and Specificity

SQ22,536 effectively inhibits adenylate cyclase, thereby blocking the production of CAMP.
However, further investigations have revealed that its activity is not solely limited to AC
inhibition. Studies in Neuroscreen-1 (NS-1) cells have shown that while SQ22,536 does not
inhibit downstream cAMP signaling mediated by PKA (CREB activation) or Epac (Rapl
activation), it does inhibit ERK phosphorylation and neuritogenesis induced by cAMP
analogs[3]. This indicates an off-target effect, suggesting that SQ22,536 also acts as an
inhibitor of a newly described neuritogenic cCAMP sensor (NCS)[3]. It is important to note that
these off-target effects appear to be specific to CAMP signaling pathways, as SQ22,536 does
not interfere with ERK induction by unrelated compounds like PMA or NGF[3].

Experimental Insights

The evaluation of SQ22,536's efficacy and potency was conducted in HEK293 cells using a
CAMP response element (CRE) reporter gene assay. In these experiments, SQ22,536 was
found to be a potent AC inhibitor[3]. The specificity of its action was further dissected in NS-1
cells by examining its effects on various branches of the CAMP signaling cascade, leading to
the discovery of its dual-target mechanism[3].

Summary and Future Directions

The investigation into "BHA536" did not yield a direct match. However, the exploration of the
similarly named compounds, BHA and SQ22,536, highlights two distinct molecules with
interesting and complex biological activities. BHA, a common antioxidant, demonstrates
specific inhibitory effects on RIPK1 and protective effects on enzymatic activity. SQ22,536, a
known adenylate cyclase inhibitor, exhibits a more complex mechanism than previously
understood, with specific off-target effects on neuritogenic pathways.
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For researchers and scientists in drug development, these findings underscore the importance
of thorough characterization of even well-known compounds. The dual-action of SQ22,536
serves as a crucial reminder of the potential for off-target effects, which can have significant
implications for experimental outcomes and therapeutic applications. Further research into the
specific interactions of BHA with cellular signaling pathways and the newly identified target of
SQ22,536 could open new avenues for therapeutic intervention.

Due to the absence of specific literature on "BHA536," a detailed technical guide on its
discovery and initial screening cannot be provided. The information presented here is based on
publicly available data for BHA and SQ22,536. Should "BHA536" be a novel proprietary
compound, its detailed profile would reside within the developing organization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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